molecular formula C17H10BrClO5 B4714144 (4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

Cat. No.: B4714144
M. Wt: 409.6 g/mol
InChI Key: RDPRPSAKOZFBIF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core substituted with chloro, bromo, and methoxy groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClO5/c1-22-14-8-10(18)6-9-7-13(17(21)24-15(9)14)16(20)23-12-4-2-11(19)3-5-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPRPSAKOZFBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-chlorophenol with 6-bromo-8-methoxy-2-oxochromene-3-carboxylic acid under acidic or basic conditions. The reaction may require a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-8-methoxy-2-oxochromene-3-carboxylate.

    Reduction: Formation of 6-bromo-8-methoxy-2-hydroxychromene-3-carboxylate.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methoxy-2-oxochromene-3-carboxylate: Lacks the 4-chlorophenyl group, which may result in different biological activities.

    4-Chlorophenyl 2-oxochromene-3-carboxylate: Lacks the bromo and methoxy groups, which may affect its chemical reactivity and biological properties.

    8-Methoxy-2-oxochromene-3-carboxylate: Lacks both the 4-chlorophenyl and bromo groups, leading to potentially different applications and effects.

Uniqueness

(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro, bromo, and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
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(4-Chlorophenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

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